N'-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
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Overview
Description
N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a 3,4-dichlorophenyl group, a nitrobenzene moiety, and a carboximidamide functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 4-nitrobenzene-1-carboximidamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-dichlorobenzoyl chloride+4-nitrobenzene-1-carboximidamideBaseN’-[(3,4-dichlorophenyl)carbonyl]oxy-4-nitrobenzenecarboximidamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide.
Chemical Reactions Analysis
Types of Reactions
N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorines on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-aminobenzenecarboximidamide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s structure allows it to interact with various biological receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(3,4-dichlorophenyl)carbonyl]oxy}pyridine-2-carboximidamide
- N-(3,4-dichlorophenyl)-3-nitrobenzenecarboximidamide
Uniqueness
N’-{[(3,4-dichlorophenyl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-11-6-3-9(7-12(11)16)14(20)23-18-13(17)8-1-4-10(5-2-8)19(21)22/h1-7H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTNHESKKSSUSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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